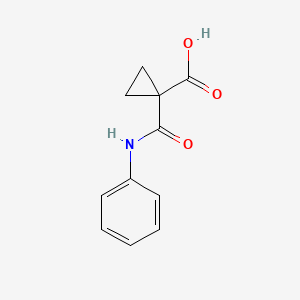

1-(Phenylcarbamoyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-9(11(6-7-11)10(14)15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXROTVXLGAFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid

Abstract

This technical guide provides a detailed exploration of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid, a pivotal building block in contemporary medicinal chemistry. Valued for the conformational rigidity imparted by its cyclopropane core, this molecule serves as a key intermediate in the synthesis of complex pharmaceutical agents, notably as a precursor and known impurity in the production of the multi-kinase inhibitor, Cabozantinib.[1][2] This document offers an in-depth, field-proven protocol for its synthesis, a thorough guide to its analytical characterization, and insights into its broader applications. The content is tailored for researchers, chemists, and professionals in drug development, emphasizing the causal relationships behind experimental procedures to ensure both reproducibility and a deeper mechanistic understanding.

Introduction: Strategic Importance in Drug Discovery

This compound is a bifunctional organic compound featuring a cyclopropane-1,1-dicarboxamide scaffold. Its structure is distinguished by three key components:

-

A carboxylic acid group , providing a handle for further chemical modification and influencing solubility.

-

A phenyl-amide (carbamoyl) linkage , which can participate in crucial hydrogen bonding interactions with biological targets.

-

A cyclopropane ring , which introduces a high degree of conformational constraint. This rigidity is a highly desirable trait in drug design, as it can lock a molecule into a bioactive conformation, thereby enhancing binding affinity to target proteins and improving metabolic stability.[3]

The confluence of these features makes the molecule a valuable synthon for constructing sophisticated therapeutic agents.[4] Its potential antitumor activity has also been noted, with studies suggesting it may interact with DNA's minor groove, thereby disrupting replication or transcription processes.[5] This guide focuses on a robust and accessible synthetic pathway and the definitive analytical methods required to validate its structure and purity.

Synthesis Pathway: A Rational Approach

The synthesis of this compound is most efficiently achieved from cyclopropane-1,1-dicarboxylic acid. The selected pathway involves the selective mono-amidation of the diacid, a process that is both direct and high-yielding. The core strategy hinges on the reaction between an amine (aniline) and an activated carboxylic acid derivative, in this case, a cyclic anhydride, which serves as a stable and reactive intermediate.

Mechanistic Rationale

The chosen method proceeds in two logical steps: the formation of cyclopropane-1,1-dicarboxylic anhydride, followed by a nucleophilic ring-opening reaction with aniline.

-

Anhydride Formation: Cyclopropane-1,1-dicarboxylic acid is treated with a dehydrating agent, such as acetic anhydride or thionyl chloride, to form the cyclic anhydride. This step converts one of the hydroxyl groups into a better leaving group, effectively "activating" the carboxyl center for nucleophilic attack.

-

Nucleophilic Acyl Substitution: Aniline, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the anhydride. This opens the ring and forms a tetrahedral intermediate, which subsequently collapses to yield the final product: a molecule containing both a carboxylic acid and an amide functional group. This reaction is regioselective by nature, as the starting material is symmetrical.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the starting diacid to the final product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

Cyclopropane-1,1-dicarboxylic acid (CAS 598-10-7)[6]

-

Acetic Anhydride

-

Aniline (CAS 62-53-3)

-

Toluene

-

Hydrochloric Acid (1M)

-

Deionized Water

-

Anhydrous Sodium Sulfate

Procedure:

Part A: Synthesis of Cyclopropane-1,1-dicarboxylic anhydride

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclopropane-1,1-dicarboxylic acid (13.0 g, 0.1 mol) and acetic anhydride (20 mL, ~0.21 mol).

-

Heat the mixture to reflux (approximately 140°C) with continuous stirring for 2-3 hours. The solid diacid will gradually dissolve.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator. The resulting crude oil or semi-solid is cyclopropane-1,1-dicarboxylic anhydride and can be used directly in the next step without further purification.

Part B: Synthesis of this compound

-

Dissolve the crude anhydride from Part A in 50 mL of dry toluene in a 250 mL round-bottom flask.

-

In a separate beaker, dissolve aniline (9.3 g, 0.1 mol) in 20 mL of dry toluene.

-

Slowly add the aniline solution to the stirred anhydride solution at room temperature over 15-20 minutes. An exothermic reaction may be observed, and a precipitate may form.

-

Stir the reaction mixture at room temperature for an additional 4-6 hours to ensure the reaction goes to completion.

-

Cool the mixture in an ice bath. The product will precipitate out of the solution.

-

Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of cold toluene to remove any unreacted starting materials.

-

To purify, resuspend the crude solid in 100 mL of deionized water and acidify to pH 2-3 with 1M HCl to ensure the carboxylic acid is fully protonated.

-

Filter the purified solid, wash thoroughly with cold deionized water until the washings are neutral, and dry the final product under vacuum at 50-60°C.

Expected Yield: 75-85% of a white to off-white solid.[2]

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][5] |

| Molecular Weight | 205.21 g/mol | [1][5] |

| Appearance | White to off-white powder/crystal | [2][4] |

| Melting Point | 173-177 °C (for analogous fluoro-derivative) | [4] |

Spectroscopic Data

The unique structural features of the molecule give rise to a distinct spectroscopic fingerprint.

| Technique | Expected Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | ~10-12 ppm (s, broad, 1H): -COOH proton.[7]~8-9 ppm (s, 1H): -NH amide proton.~7.0-7.6 ppm (m, 5H): Phenyl ring protons.~1.5-1.8 ppm (m, 4H): Cyclopropane CH₂ protons.[8] | The acidic proton is highly deshielded and often broad. Amide protons are also downfield. The four cyclopropane protons are chemically equivalent in pairs and will appear as complex multiplets due to geminal and vicinal coupling. |

| ¹³C NMR | ~170-180 ppm: Carboxylic acid carbon (-COOH).[7]~165-175 ppm: Amide carbonyl carbon (-CONH-).~120-140 ppm: Phenyl ring carbons.~30-40 ppm: Quaternary cyclopropane carbon.~15-25 ppm: CH₂ cyclopropane carbons. | Carbonyl carbons are significantly downfield. The quaternary carbon of the cyclopropane ring is also characteristic. |

| IR (cm⁻¹) | 3500-2500 (very broad): O-H stretch from H-bonded COOH.[7]~3300 (sharp/medium): N-H stretch from amide.~1710 (strong): C=O stretch from carboxylic acid.~1660 (strong): C=O stretch (Amide I band).~1540 (medium): N-H bend (Amide II band). | The extremely broad O-H band is a hallmark of a carboxylic acid dimer. The two distinct carbonyl peaks and the N-H stretch are definitive for the molecule's structure. |

| Mass Spec (MS) | [M+H]⁺ = 206.0761 (for ESI) | Confirms the molecular weight of the compound. |

Applications and Concluding Remarks

This compound is more than a synthetic intermediate; it is an enabling tool for drug discovery. Its primary application lies in serving as a crucial building block for synthesizing complex active pharmaceutical ingredients (APIs).[2] The rigid cyclopropane scaffold is a well-established motif for enhancing the pharmacological properties of drug candidates, including potency and metabolic stability.[3]

This guide provides a validated and reliable framework for the synthesis and characterization of this important molecule. By understanding the rationale behind each experimental step and analytical signal, researchers can confidently produce and verify this compound, accelerating the development of next-generation therapeutics.

References

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [cymitquimica.com]

- 6. 1,1-环丙烷二羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 8. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]

Physicochemical properties of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid

Introduction

This compound (CAS No: 145591-80-6) is a molecule of significant interest within the pharmaceutical landscape, primarily recognized as a critical impurity and synthetic intermediate of Cabozantinib, a potent multi-kinase inhibitor used in oncology.[1][2] The precise characterization of its physicochemical properties is paramount for ensuring the purity, stability, and efficacy of the final active pharmaceutical ingredient (API). Beyond its role in quality control, this compound belongs to the broader class of cyclopropane derivatives, which are known to possess a wide array of biological activities, including antitumor and anti-inflammatory properties.[3][4]

This guide provides a comprehensive analysis of the structural, chemical, and physical properties of this compound. We will delve into its molecular characteristics, predictive computational data, relevant synthetic pathways, and detailed experimental protocols for determining its core physicochemical parameters. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective handling, analysis, and application.

Molecular Structure and Computational Profile

The structure of this compound incorporates a rigid cyclopropane ring, a carboxylic acid group, and a phenyl-substituted amide (carbamoyl) linkage. This unique combination of functional groups dictates its chemical behavior and physical properties.

Caption: 2D structure of this compound.

A summary of its key computational properties, which serve as valuable predictors for its behavior in biological systems, is presented below.

| Property | Value | Significance in Drug Development | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | Defines the elemental composition and exact mass. | [1][5] |

| Molecular Weight | 205.21 g/mol | Impacts diffusion rates and molar concentration calculations. | [1][5] |

| LogP (Octanol/Water) | 1.4899 | Predicts lipophilicity; a value in this range suggests a balance between aqueous solubility and membrane permeability. | [1] |

| TPSA | 66.4 Ų | Topological Polar Surface Area; correlates with passive molecular transport through membranes. Values < 140 Ų are generally favorable for oral bioavailability. | [1] |

| H-Bond Donors | 2 | The -OH of the carboxylic acid and the -NH of the amide can donate hydrogen bonds, influencing solubility and receptor binding. | [1] |

| H-Bond Acceptors | 2 | The carbonyl oxygens of the acid and amide can accept hydrogen bonds, contributing to interactions with biological targets and water. | [1] |

| Rotatable Bonds | 3 | Indicates molecular flexibility, which can affect binding affinity and conformational entropy. | [1] |

Synthesis and Characterization

While multiple synthetic routes to cyclopropane carboxamides exist, a common and effective strategy involves a multi-step process starting from a cyclopropane-1,1-dicarboxylate precursor. The following pathway is representative of the methods used to produce high-purity this compound and its analogs.[6]

Caption: Representative synthetic workflow for the target compound.

Experimental Protocol: Representative Synthesis

This protocol is adapted from established methods for structurally similar compounds.[6]

-

Selective Mono-Hydrolysis:

-

Step: Dissolve diethyl cyclopropane-1,1-dicarboxylate in a suitable solvent like methanol. Cool the mixture to 0-5°C.

-

Action: Slowly add one molar equivalent of aqueous sodium hydroxide (NaOH) while maintaining the low temperature. Allow the reaction to warm to room temperature and stir for several hours.

-

Causality: Using one equivalent of base under controlled temperatures selectively hydrolyzes one of the two ester groups to a carboxylate salt, minimizing the formation of the dicarboxylic acid.

-

-

Formation of the Acid Chloride:

-

Step: After workup and isolation of the mono-acid, dissolve it in an inert solvent (e.g., dichloromethane).

-

Action: Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, and stir at room temperature until gas evolution ceases.

-

Causality: The carboxylic acid is converted into a highly reactive acid chloride intermediate, which is an excellent electrophile for the subsequent amidation step.

-

-

Amide Bond Formation:

-

Step: In a separate vessel, dissolve aniline and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a suitable solvent system (e.g., tetrahydrofuran/water).

-

Action: Slowly add the previously prepared acid chloride solution to the aniline mixture at room temperature and stir for several hours.

-

Causality: The nucleophilic nitrogen of aniline attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride and forming the stable amide bond. The base neutralizes the HCl byproduct.

-

-

Final Ester Hydrolysis:

-

Step: Isolate the resulting ester, ethyl 1-(phenylcarbamoyl)cyclopropanecarboxylate.

-

Action: Dissolve the ester in a solvent mixture and add an excess of aqueous NaOH. Heat the mixture gently (e.g., 40-50°C) for several hours to drive the hydrolysis.

-

Causality: The remaining ester group is hydrolyzed to the carboxylate salt under basic conditions.

-

-

Acidification and Isolation:

-

Step: Cool the reaction mixture to 0-5°C.

-

Action: Carefully acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), until the pH is strongly acidic (pH < 2).

-

Causality: Protonation of the carboxylate salt causes the final product, this compound, to precipitate out of the aqueous solution as a solid, which can then be collected by filtration, washed, and dried.

-

Core Physicochemical Properties

The interplay of the functional groups defines the compound's key physicochemical properties, which are summarized below.

| Property | Predicted/Reported Value | Experimental Method | Rationale and Significance |

| Acidity (pKa) | ~4.0 - 4.5 (Predicted) | Potentiometric Titration | The carboxylic acid group is the primary acidic center. Its pKa is expected to be slightly lower (more acidic) than that of simple alkanoic acids due to the electron-withdrawing nature of the adjacent amide and phenyl ring.[7][8] pKa is critical for predicting ionization state, solubility at different pH values, and formulation strategies. |

| Lipophilicity (LogP) | 1.4899 (Computational) | Shake-Flask Method | This value indicates moderate lipophilicity, essential for balancing aqueous solubility for formulation with the ability to cross lipid cell membranes to reach biological targets. |

| Melting Point | >170 °C (Predicted) | Capillary Melting Point Apparatus | A high melting point is anticipated, analogous to similar structures (e.g., the fluoro-analog melts at 173-177°C).[7][9] This is due to strong intermolecular hydrogen bonding afforded by the carboxylic acid and amide groups, leading to a stable crystal lattice. |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO) and aqueous bases. | Thermodynamic Shake-Flask Solubility Assay | The molecule has both polar (acid, amide) and non-polar (phenyl, cyclopropane) regions. Solubility in aqueous media is highly pH-dependent; it will be significantly more soluble at pH values above its pKa where the carboxylic acid is deprotonated. |

| Crystal Structure | Crystalline Solid | Single-Crystal X-ray Diffraction | The compound is a white to off-white solid.[2] Its crystal structure has been determined, confirming strong intermolecular hydrogen bonding interactions which dictate its physical properties like melting point and dissolution rate.[5] Understanding polymorphism is vital as different crystal forms can have different stabilities and bioavailabilities. |

Protocol: Experimental LogP Determination (Shake-Flask Method)

This is the gold-standard method for experimentally determining the octanol-water partition coefficient.

Caption: Workflow for LogP determination via the Shake-Flask method.

-

System Preparation: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) by mutually saturating them. This is achieved by mixing the two phases, shaking vigorously, and allowing them to separate overnight. This pre-saturation prevents volume changes during the experiment.

-

Standard Curve: Prepare a series of standards of the compound in the aqueous phase and generate a calibration curve using a validated HPLC-UV method.

-

Partitioning: Accurately weigh the compound and dissolve it in the aqueous phase to a known concentration. Add a precise volume of this solution to a precise volume of the saturated n-octanol.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the sample to achieve a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from the aqueous phase. Analyze its concentration using the pre-established HPLC-UV method.

-

Calculation: The concentration in the octanol phase is determined by mass balance (initial concentration minus final aqueous concentration). The LogP is then calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Context and Significance

The primary relevance of this compound in the pharmaceutical industry is its status as a process-related impurity in the manufacturing of Cabozantinib.[1] Its synthesis and properties must be well-understood to control its levels in the final drug product, as required by regulatory agencies.

Beyond this, the molecule itself has been noted for potential antitumor activity and may interact with DNA by binding to the minor groove.[5] This is consistent with the broader pharmacological profile of compounds containing the cyclopropane moiety, a structural motif present in numerous natural and synthetic compounds with diverse biological activities, including enzyme inhibition and antiviral effects.[4] The rigid, strained three-membered ring of the cyclopropane group often imparts unique conformational constraints and metabolic stability, making it a valuable building block in medicinal chemistry.

Conclusion

This compound is more than a mere impurity; it is a well-defined chemical entity with a distinct set of physicochemical properties governed by its unique molecular architecture. Its moderate lipophilicity, acidic nature, and capacity for strong hydrogen bonding are key determinants of its behavior. A thorough understanding of these properties, grounded in both computational prediction and rigorous experimental validation, is essential for its control as an impurity and for exploring the potential of the broader class of cyclopropane carboxamides in drug discovery. The protocols and data presented in this guide provide a robust framework for scientists engaged in the development, manufacturing, and analysis of pharmaceuticals where this compound is of relevance.

References

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [cymitquimica.com]

- 6. tdcommons.org [tdcommons.org]

- 7. Buy 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [smolecule.com]

- 8. 1-Phenyl-1-cyclopropanecarboxylic acid(6120-95-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid, a molecule of significant interest in medicinal chemistry and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's molecular characteristics, outlines a robust synthetic pathway with detailed experimental protocols, and discusses its relevance as a key intermediate in the synthesis of targeted therapeutics.

Introduction and Core Molecular Attributes

This compound is a derivative of cyclopropanecarboxylic acid featuring a phenylcarbamoyl substituent. This structural arrangement confers a unique three-dimensional geometry and chemical reactivity profile, making it a valuable building block in organic synthesis. Its rigid cyclopropane core is a common motif in medicinal chemistry, often used to explore conformational space and improve metabolic stability in drug candidates.

The compound is recognized as an impurity and a key intermediate in the synthesis of multi-kinase inhibitors, such as Cabozantinib, underscoring its importance in pharmaceutical process development and quality control.[1][2]

Molecular Formula and Structure

The fundamental identity of this compound is defined by its molecular formula and the spatial arrangement of its constituent atoms.

Molecular Formula: C₁₁H₁₁NO₃[1][3]

The molecular structure consists of a central cyclopropane ring geminally substituted with a carboxylic acid group and a phenylcarbamoyl group.

Caption: 2D structure of this compound.

Physicochemical and Identification Properties

A summary of the key identifiers and physicochemical properties of this compound is provided in the table below. These data are essential for its unambiguous identification, handling, and application in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | 1-[(Phenylamino)carbonyl]cyclopropanecarboxylic acid | [2] |

| CAS Number | 145591-80-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][3] |

| Molecular Weight | 205.21 g/mol | [1][3] |

| Appearance | White to Off-White Solid | [2] |

| Storage Conditions | Sealed in dry, room temperature; 2-8°C Refrigerator | [2][3] |

| SMILES String | O=C(O)C1(CC1)C(=O)NC2=CC=CC=C2 | [1][3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through a logical, multi-step sequence. While direct synthesis routes for this specific molecule are not extensively published, a robust pathway can be designed based on established methods for analogous structures, such as its fluorinated counterpart, which is a known intermediate in pharmaceutical manufacturing.[4] The proposed workflow involves the formation of the cyclopropane ring, followed by amidation and subsequent hydrolysis.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a validated, step-by-step methodology derived from analogous syntheses.[4][5] The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.

Step 1: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate

-

Rationale: This step establishes the core cyclopropane ring structure. The reaction is a classic malonic ester synthesis variant, where the enolate of diethyl malonate acts as a nucleophile, and 1,2-dibromoethane serves as a C2 electrophile in a tandem alkylation-cyclization.

-

Protocol:

-

Prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂).

-

To the cooled (0 °C) sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise. Allow the mixture to stir for 30 minutes to ensure complete enolate formation.

-

Add 1,2-dibromoethane (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield diethyl cyclopropane-1,1-dicarboxylate as a colorless oil.

-

Step 2: Synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

-

Rationale: Selective mono-hydrolysis of the diester is required to generate a carboxylic acid functional group for the subsequent amidation. Using one equivalent of a strong base at a controlled temperature favors the saponification of a single ester group.

-

Protocol:

-

Dissolve diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) in a mixture of ethanol and water.

-

Cool the solution to 0-5 °C and add a solution of sodium hydroxide (1.0 eq) in water dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl.

-

Extract the product into ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the mono-acid product.

-

Step 3: Synthesis of Ethyl 1-(phenylcarbamoyl)cyclopropanecarboxylate

-

Rationale: This step forms the critical amide bond. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. This intermediate readily reacts with aniline to form the desired amide. A non-nucleophilic base is used to scavenge the HCl generated during the reaction.

-

Protocol:

-

To a solution of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid (1.0 eq) in dichloromethane, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Stir the mixture at room temperature for 2-3 hours until gas evolution ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in fresh dichloromethane and cool to 0 °C.

-

Add a solution of aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane dropwise.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to afford the crude amide. Purify by column chromatography if necessary.

-

Step 4: Synthesis of this compound

-

Rationale: The final step involves the hydrolysis of the remaining ester group to yield the target carboxylic acid. This is a standard saponification reaction using an excess of strong base followed by acidic workup.

-

Protocol:

-

Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of THF and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to 40-50 °C for 4-6 hours.

-

Cool the reaction, remove the THF under reduced pressure, and wash the aqueous layer with diethyl ether.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl. The product will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.[2]

-

Applications in Drug Development

The primary significance of this compound and its analogs lies in their role as intermediates for complex active pharmaceutical ingredients (APIs). The structural motif is present in several kinase inhibitors investigated for cancer therapy.

-

Building Block for Kinase Inhibitors: This molecule serves as a crucial fragment for the synthesis of N-phenyl-N'-(substituted phenyl)cyclopropane-1,1-dicarboxamides. One prominent example is Cabozantinib, where a fluorinated analog of the title compound is a key intermediate.[4][6] These dicarboxamides are designed to occupy specific binding pockets in tyrosine kinases.

-

Impurity Reference Standard: In the manufacturing of APIs like Cabozantinib, this compound can arise as a process-related impurity or a degradation product.[1] Therefore, its availability as a well-characterized reference standard is essential for developing and validating analytical methods to ensure the purity and safety of the final drug product.

Conclusion

This compound is more than a simple organic molecule; it is a pivotal component in the landscape of modern pharmaceutical synthesis. Its unique structural features, combined with a well-defined synthetic pathway, make it an indispensable tool for researchers in drug discovery and development. A thorough understanding of its chemistry, as detailed in this guide, is critical for the efficient synthesis of advanced therapeutic agents and for maintaining the rigorous quality standards required in the pharmaceutical industry.

References

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 145591-80-6|this compound|BLD Pharm [bldpharm.com]

- 4. tdcommons.org [tdcommons.org]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Discovery and history of phenylcarbamoyl cyclopropane derivatives

An In-depth Technical Guide to the Discovery and History of Phenylcarbamoyl Cyclopropane Derivatives

Abstract

The phenylcarbamoyl cyclopropane scaffold represents a significant advancement in the design of targeted neurological therapeutics, particularly as potent anticonvulsant agents. This guide delves into the historical context, discovery, and synthetic evolution of this important chemical class. We will explore the foundational principles of their mechanism of action, focusing on the nuanced interaction with voltage-gated sodium channels, and dissect the critical structure-activity relationships that have guided the optimization of their therapeutic profile. This document serves as a comprehensive resource for researchers and drug development professionals, providing not only a historical narrative but also actionable experimental protocols and mechanistic insights to inform future discovery efforts.

Introduction: The Allure of a Strained Ring

The cyclopropane ring, a three-membered carbocycle, has long intrigued chemists and pharmacologists. Initially explored for its anesthetic properties in the 1930s, cyclopropane gas was found to be a potent anesthetic with rapid onset and recovery.[1][2][3] Though its high flammability led to its clinical decline, the unique stereochemical and electronic properties conferred by its strained ring structure secured its place as a valuable motif in modern medicinal chemistry.[1][4] The rigid conformation of the cyclopropane ring can lock a molecule into a biologically active geometry, enhancing binding affinity to protein targets and often improving metabolic stability.[5] It is this combination of properties that set the stage for its incorporation into more complex therapeutic agents, including the phenylcarbamoyl derivatives targeting central nervous system disorders.

Chapter 1: Genesis of a New Anticonvulsant Class

The development of phenylcarbamoyl cyclopropane derivatives was not a serendipitous event but a logical progression in the field of anticonvulsant drug design. The journey begins with the established understanding of voltage-gated sodium channels (VGSCs) as a primary target for controlling neuronal hyperexcitability, which is a hallmark of epileptic seizures.[6][7]

The Rationale: Targeting Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in neurons.[8][9] In conditions like epilepsy, neurons can fire in excessive, rapid bursts. Many established antiepileptic drugs (AEDs), such as phenytoin and carbamazepine, exert their therapeutic effect by blocking these channels.[10] They typically show a "use-dependent" or "state-dependent" blocking mechanism, meaning they preferentially bind to and stabilize the inactivated state of the channel, which forms after depolarization.[8][9][11] This action selectively dampens the activity of rapidly firing neurons involved in seizure propagation while having a lesser effect on neurons firing at a normal physiological rate.[12]

The design of novel anticonvulsants, therefore, sought to identify new molecular scaffolds that could effectively interact with the VGSC binding site and exhibit this crucial state-dependent inhibition. The phenylcarbamoyl moiety was a known pharmacophore in other biologically active compounds, and its combination with the conformationally rigid cyclopropane ring offered a novel strategy to explore the chemical space for VGSC inhibitors.

Foundational Synthetic Strategies

The synthesis of these derivatives hinges on the efficient construction of the core 1-phenylcyclopropane carboxylic acid structure. A common and effective laboratory-scale approach involves the α-alkylation of a substituted 2-phenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.[5] This acid can then be coupled with a desired amine to form the final carboxamide product.

Below is a representative, self-validating protocol for the synthesis of a key intermediate.

Experimental Protocol: Synthesis of 1-phenylcyclopropane-1-carboxylic acid

Objective: To synthesize the core carboxylic acid intermediate required for the subsequent amidation to form phenylcarbamoyl cyclopropane derivatives.

Methodology: This two-step process first involves a cyclopropanation reaction via phase-transfer catalysis, followed by acidic hydrolysis.

Step 1: Synthesis of 1-phenylcyclopropane-1-carbonitrile

-

Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2-phenylacetonitrile (10.0 g, 85.4 mmol), 1,2-dibromoethane (23.9 g, 127.1 mmol), and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 1.38 g, 4.27 mmol).

-

Reaction Setup: Add 100 mL of a 50% aqueous sodium hydroxide (NaOH) solution to the dropping funnel.

-

Cyclopropanation: Vigorously stir the mixture while adding the NaOH solution dropwise over 30 minutes. The causality for vigorous stirring is critical: it ensures the formation of a fine emulsion, maximizing the interfacial area between the aqueous and organic phases, which is essential for the efficiency of the phase-transfer catalyst.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 60°C and maintain for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenylacetonitrile is consumed.

-

Work-up and Isolation: Cool the mixture to room temperature and add 100 mL of water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is purified by vacuum distillation or column chromatography to yield pure 1-phenylcyclopropane-1-carbonitrile.

Step 2: Hydrolysis to 1-phenylcyclopropane-1-carboxylic acid

-

Reaction Setup: In a 250 mL round-bottom flask, combine the 1-phenylcyclopropane-1-carbonitrile (10.0 g, 70.0 mmol) from the previous step with 100 mL of concentrated hydrochloric acid (HCl).

-

Hydrolysis: Heat the mixture to reflux (approximately 110°C) and maintain for 12 hours. The high temperature and strong acidic conditions are necessary to drive the complete hydrolysis of the stable nitrile group to the carboxylic acid and ammonium salt.

-

Isolation: Cool the reaction mixture in an ice bath. The product, 1-phenylcyclopropane-1-carboxylic acid, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual HCl. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final high-purity product.

Chapter 2: Mechanism of Action - A Deeper Look at Channel Inhibition

The therapeutic efficacy of phenylcarbamoyl cyclopropane derivatives is rooted in their ability to modulate the function of VGSCs. As with other AEDs targeting this channel, their action is not a simple pore blockage but a sophisticated, state-dependent interaction.[6][7]

The VGSC can exist in three primary conformational states:

-

Resting State: At resting membrane potential, the channel is closed but capable of opening in response to depolarization.

-

Activated (Open) State: Upon membrane depolarization, the channel opens, allowing a rapid influx of Na+ ions.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it cannot immediately reopen. The channel must return to the resting state before it can be activated again.

Phenylcarbamoyl cyclopropane derivatives exhibit a high affinity for the inactivated state of the sodium channel.[13] By binding to this state, the drug stabilizes it, prolonging the refractory period of the neuron and making it less likely to fire another action potential. This mechanism is inherently self-targeting; the channels in neurons that are firing pathologically and excessively are more frequently in the open and inactivated states, presenting more binding opportunities for the drug. This leads to a selective suppression of high-frequency neuronal discharge without significantly affecting normal, low-frequency transmission.[7]

Chapter 3: Structure-Activity Relationship (SAR) - Optimizing for Potency and Safety

Once the foundational scaffold was identified, research efforts focused on systematic structural modifications to enhance anticonvulsant activity and improve the safety profile. SAR studies are crucial for understanding which parts of the molecule are essential for biological activity. For phenylcarbamoyl cyclopropane derivatives, key areas of modification include the phenyl ring, the carbamoyl linker, and substitutions on the cyclopropane ring itself.

A common method for initial screening is the Maximal Electroshock (MES) test in rodents, which is highly predictive of efficacy against generalized tonic-clonic seizures.[14][15] Neurotoxicity is often assessed using the rotarod test, which measures motor impairment.[14][15] The ratio of the neurotoxic dose (TD50) to the effective dose (ED50) gives the Protective Index (PI = TD50/ED50), a critical measure of a drug's therapeutic window. A higher PI is desirable.

Key Pharmacophoric Features

Analysis of various analogs has revealed several key features:

-

The Aromatic Ring: An unsubstituted or substituted phenyl ring is often crucial for activity. Electron-withdrawing groups (e.g., halogens) at the para-position of the phenyl ring can enhance potency. This feature likely engages in hydrophobic or π-stacking interactions within the VGSC binding pocket.[16][17]

-

The Carbamoyl Linker (-CONH-): The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide linker are considered essential for anchoring the molecule to the receptor site.

-

The Cyclopropane Ring: This rigid spacer correctly orients the aromatic ring and the carbamoyl group for optimal interaction with the channel. Substitutions on the cyclopropane ring can modulate lipophilicity and metabolic stability. For instance, gem-dimethyl substitution has been explored in many analogs.[14][18][19]

Quantitative SAR Data

The table below summarizes representative data from studies on cyclopropane carboxamide derivatives, illustrating the impact of structural changes on anticonvulsant activity.

| Compound ID | R1 (Phenyl Substitution) | R2 (Amine Moiety) | MES ED50 (mg/kg) | Protective Index (PI) | Reference |

| 6m | H | 4-chlorophenylhydrazine | 9.8 | 33.9 | [15] |

| 6k | H | 4-fluorophenylhydrazine | 9.2 | 42.1 | [14][20] |

| 21 | H | p-phenyl-sulfonamide | 26 | >19 | [18] |

| 12c | 4-sulfamoylphenyl | 2,2-dimethylcyclopropane | 22.5 (scPTZ) | 20.4 | [19] |

Note: Data is compiled from different studies and experimental conditions may vary. ED50 values are for intraperitoneal administration in mice. Compound 12c data is from the scPTZ test.

These data highlight that subtle changes, such as modifying the substituent on a distal phenyl ring (compare 6m and 6k), can significantly impact both potency and safety.[14][15][20]

Conclusion and Future Directions

The journey of phenylcarbamoyl cyclopropane derivatives from a concept rooted in established pharmacology to a promising class of anticonvulsant agents showcases the power of rational drug design. By combining the favorable conformational rigidity of the cyclopropane ring with known pharmacophoric elements for VGSC inhibition, researchers have developed potent and selective modulators of neuronal excitability. The detailed understanding of their synthesis, state-dependent mechanism of action, and structure-activity relationships provides a solid foundation for future work.

Ongoing research continues to explore this scaffold, aiming to further refine selectivity for specific VGSC subtypes (e.g., Nav1.1, Nav1.2, Nav1.6), which could lead to therapies with even wider therapeutic windows and potentially novel applications in other neurological disorders driven by ion channel dysfunction, such as neuropathic pain and bipolar disorder.[6][8][10]

References

- 1. From the journal archives: cyclopropane: induction and recovery with a bang! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopropane | Cyclic hydrocarbon, Organic compound, Flammable gas | Britannica [britannica.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Cyclopropane. 1963 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 10. [PDF] Antiepileptic drugs targeting sodium channels: subunit and neuron-type specific interactions | Semantic Scholar [semanticscholar.org]

- 11. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanism of non-blocking inhibition of sodium channels revealed by conformation-selective photolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The relationship between sodium channel inhibition and anticonvulsant activity in a model of generalised seizure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and drug development, notably as a known impurity of the multi-kinase inhibitor Cabozantinib.[1] In the absence of publicly available experimental spectra, this document serves as a predictive reference, leveraging established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings for the predicted spectral data, offering insights into the relationship between the molecule's structure and its spectroscopic output. Furthermore, this guide presents standardized, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring reproducibility and accuracy in experimental settings.

Molecular Structure and Overview

This compound (Molecular Formula: C₁₁H₁₁NO₃, Molecular Weight: 205.21 g/mol ) possesses a unique combination of functional groups that yield a distinct and interpretable spectroscopic profile.[1][2] The structure features a carboxylic acid and a secondary amide group attached to a central, sterically constrained cyclopropane ring, with a phenyl group on the amide nitrogen. The correct interpretation of its spectroscopic data is paramount for its identification, purity assessment, and quality control in synthetic and pharmaceutical applications.

Below is the chemical structure with atoms numbered for unambiguous spectral assignment in the subsequent sections.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a deuterated solvent such as DMSO-d₆ or CDCl₃ would be appropriate; however, the acidic and amide protons are best observed in a non-exchanging solvent like DMSO-d₆.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the carboxylic acid, amide, aromatic, and cyclopropyl protons. The high strain of the cyclopropane ring results in an unusual upfield chemical shift for its protons due to shielding effects from an aromatic-like ring current.[1][3][4]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | ~12.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton, subject to hydrogen bonding and exchange.[5] |

| Amide (-NH-) | ~9.5 - 10.5 | Singlet (s) | 1H | Deshielded proton on nitrogen, adjacent to a carbonyl and aromatic ring. |

| Aromatic (Phenyl) | 7.0 - 7.6 | Multiplet (m) | 5H | Protons on the phenyl ring, with varied shielding based on position relative to the amide. |

| Cyclopropyl (-CH₂-) | ~1.5 - 1.7 | Multiplet (m) | 4H | Shielded protons on the strained three-membered ring. Due to the asymmetry, they are diastereotopic and will likely appear as two overlapping multiplets.[1][6] |

Predicted ¹³C NMR Spectrum

The carbon spectrum will clearly show the two distinct carbonyl carbons, the aromatic carbons, and the unique carbons of the cyclopropane ring. Cyclopropyl carbons are known to be significantly shielded, appearing at unusually high field (low ppm values).[7][8]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-C OOH) | ~175 | Typical chemical shift for a carboxylic acid carbonyl carbon.[5] |

| Amide (-C ONH-) | ~170 | Typical chemical shift for an amide carbonyl carbon. |

| Aromatic (C-ipso) | ~138 | Quaternary carbon of the phenyl ring attached to the nitrogen. |

| Aromatic (C-ortho, C-meta, C-para) | 120 - 130 | Aromatic carbons, with slight variations in their chemical shifts. |

| Quaternary Cyclopropyl (-C -(C=O)₂) | ~35 - 40 | Quaternary carbon of the cyclopropane ring, deshielded by two carbonyl groups. |

| Methylene Cyclopropyl (-C H₂-) | ~15 - 20 | Highly shielded methylene carbons characteristic of a cyclopropane ring.[7] |

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR spectrum acquisition.

-

Sample Preparation : Accurately weigh 5-25 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a vial.[9]

-

Filtration : To ensure optimal magnetic field homogeneity, filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Spectrometer Setup : Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.[10]

-

Shimming : Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.[10]

-

Acquisition : Set the appropriate experimental parameters (e.g., pulse width, acquisition time, number of scans). For a standard ¹H spectrum, 16-32 scans are typically sufficient.[11]

-

Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).[11]

Infrared (IR) Spectroscopy

FTIR spectroscopy is ideal for identifying the key functional groups within the molecule. The spectrum will be dominated by absorptions from the carboxylic acid and amide moieties.

Predicted IR Absorption Bands

The presence of strong hydrogen bonding, particularly from the carboxylic acid dimer formation, will significantly broaden the O-H stretching band.[12][13]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Vibrational Mode |

| Carboxylic Acid O-H | 3300 - 2500 | Very Broad, Strong | O-H Stretch[12][14] |

| Amide N-H | ~3300 | Medium, Sharp | N-H Stretch[15][16] |

| Aromatic C-H | 3100 - 3000 | Medium | C-H Stretch |

| Carboxylic Acid C=O | ~1710 | Strong, Sharp | C=O Stretch (H-bonded dimer)[13][17] |

| Amide C=O (Amide I) | ~1670 | Strong, Sharp | C=O Stretch[16] |

| Amide N-H (Amide II) | ~1550 | Medium | N-H Bend[15] |

| Aromatic C=C | 1600, 1475 | Medium-Weak | C=C Stretch |

| Carboxylic Acid C-O | 1320 - 1210 | Medium | C-O Stretch[12] |

Experimental Protocol: ATR-IR Data Acquisition

Caption: Workflow for Attenuated Total Reflectance (ATR) IR.

-

Background Collection : Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Collect a background spectrum of the empty, clean crystal. This reference accounts for atmospheric and instrumental absorptions.[18]

-

Sample Application : Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.[19][20]

-

Pressure Application : Lower the instrument's pressure anvil and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. Poor contact is a common source of poor-quality spectra.[18]

-

Spectrum Acquisition : Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.[21]

-

Cleaning : After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule.

Predicted Mass Spectrum (ESI)

In positive ion mode ESI, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The fragmentation pattern will likely be dominated by cleavages at the amide and carboxylic acid functionalities.

| Ion | Predicted m/z | Identity | Rationale |

| [M+H]⁺ | 206.08 | Protonated Molecular Ion | C₁₁H₁₂NO₃⁺ |

| [M-H]⁻ | 204.06 | Deprotonated Molecular Ion | C₁₁H₁₀NO₃⁻ |

| Fragment 1 | 188 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid. A common fragmentation for carboxylic acids.[22] |

| Fragment 2 | 162 | [M+H - CO₂]⁺ | Decarboxylation of the molecular ion. |

| Fragment 3 | 120 | [C₆H₅NHCO]⁺ | Cleavage of the C-C bond between the cyclopropane ring and the amide carbonyl.[23][24] |

| Fragment 4 | 93 | [C₆H₅NH₂]⁺ | Phenylamine cation resulting from amide bond cleavage. |

| Fragment 5 | 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the benzoyl fragment.[25] |

Experimental Protocol: ESI-MS Data Acquisition

Caption: General workflow for Electrospray Ionization (ESI) MS.

-

Sample Preparation : Prepare a dilute solution of the analyte (approximately 1-10 µg/mL or 0.5-5 µM) in a volatile, polar solvent such as methanol, acetonitrile, or a mixture with water.[26][27] For positive-ion mode, adding 0.1% formic acid to the solution is recommended to promote protonation.[26]

-

Infusion : Introduce the sample solution into the ESI source at a constant, low flow rate (e.g., 5-20 µL/min) using a syringe pump.[28]

-

Ionization : Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets. Heated gas is used to evaporate the solvent, leading to the formation of gas-phase ions.[28]

-

Tuning and Calibration : Optimize the mass spectrometer's ion optics and detector settings using a known calibration compound to ensure mass accuracy.[29]

-

Data Acquisition : Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500). If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the precursor ion ([M+H]⁺ at m/z 206) and subjecting it to collision-induced dissociation (CID).

Conclusion

The structural features of this compound—a carboxylic acid, a secondary amide, a phenyl ring, and a cyclopropyl core—give rise to a rich and predictable spectroscopic fingerprint. This guide provides a robust theoretical framework for the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound. The characteristic upfield shifts of the cyclopropyl signals in NMR, the very broad O-H and distinct amide absorptions in IR, and the predictable fragmentation patterns in MS should allow for its unambiguous identification. By adhering to the detailed experimental protocols, researchers can confidently acquire high-quality, reproducible data for the rigorous characterization of this important molecule.

References

- 1. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectrabase.com [spectrabase.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. books.rsc.org [books.rsc.org]

- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. echemi.com [echemi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 17. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 18. gammadata.se [gammadata.se]

- 19. youtube.com [youtube.com]

- 20. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 21. researchgate.net [researchgate.net]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. m.youtube.com [m.youtube.com]

- 26. Rutgers_MS_Home [react.rutgers.edu]

- 27. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 28. phys.libretexts.org [phys.libretexts.org]

- 29. uknml.com [uknml.com]

An In-Depth Technical Guide to the Solubility and Stability of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid, a molecule of interest in pharmaceutical development, notably as a known impurity of the multi-kinase inhibitor, Cabozantinib. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical discussions, practical experimental protocols, and data interpretation strategies. While specific experimental data for this compound is not publicly available, this guide synthesizes information from closely related analogs and established pharmaceutical testing principles to provide a robust predictive framework. Key sections include a detailed examination of solubility in various solvents, a thorough overview of stability under forced degradation conditions—including hydrolytic, oxidative, photolytic, and thermal stress—and a discussion of potential degradation pathways. Standardized analytical methodologies for quantification and stability-indicating assays are also presented. This guide is designed to be a valuable resource for anticipating the challenges and developing effective strategies for the formulation and handling of this and structurally similar compounds.

Introduction and Molecular Overview

This compound (PCCA) is a chemical entity characterized by a central cyclopropane ring, a carboxylic acid functional group, and a phenylcarbamoyl side chain. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . The presence of both a hydrogen bond donor (carboxylic acid and amide N-H) and acceptor (carbonyl oxygens) groups, along with a hydrophobic phenyl ring, suggests a molecule with complex physicochemical properties that will significantly influence its behavior in both aqueous and organic media.

PCCA is recognized as an impurity associated with the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases. The control and characterization of such impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. A thorough understanding of the solubility and stability of PCCA is therefore essential for the development of robust analytical methods, the design of stable formulations, and compliance with regulatory standards.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or its impurities is a critical determinant of its bioavailability and plays a pivotal role in the design of formulation and delivery systems. The presence of both polar (carboxylic acid, amide) and non-polar (phenyl ring, cyclopropane ring) moieties in PCCA suggests that its solubility will be highly dependent on the solvent system.

Theoretical Considerations

The aqueous solubility of PCCA is expected to be low. This is inferred from the properties of Cabozantinib, a larger but structurally related molecule, which is practically insoluble in water at pH values greater than 4. The phenyl and cyclopropane groups contribute to the molecule's hydrophobicity, which is likely to dominate over the hydrophilic character of the carboxylic acid and amide groups. The solubility of PCCA is also expected to be pH-dependent due to the ionizable carboxylic acid group. At pH values below its pKa, the carboxylic acid will be protonated and less soluble, while at pH values above its pKa, it will exist as the more soluble carboxylate salt.

In organic solvents, the solubility of PCCA will be governed by the principle of "like dissolves like." It is anticipated to have better solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate both the polar and non-polar regions of the molecule. Solubility in polar protic solvents like ethanol and methanol is expected to be moderate, facilitated by hydrogen bonding interactions. Non-polar solvents such as hexane are unlikely to be effective in dissolving PCCA.

Predictive Solubility Data

In the absence of direct experimental data for this compound, we can draw inferences from structurally similar compounds. For instance, N-phenylpropanamide, which shares the phenylamide moiety, exhibits good solubility in polar organic solvents like ethanol and methanol, but limited solubility in water[1]. The parent compound, cyclopropanecarboxylic acid, is soluble in water, ethanol, and ether[2]. The combination of these structural features in PCCA suggests a solubility profile that is intermediate and highly solvent-dependent.

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.4) | Very Low to Low | The hydrophobic phenyl and cyclopropane rings likely dominate over the polar functional groups. The parent drug, Cabozantinib, is poorly water-soluble[3]. |

| Ethanol | Moderate | The hydroxyl group of ethanol can form hydrogen bonds with the carboxylic acid and amide groups of PCCA. |

| Methanol | Moderate to High | Similar to ethanol, but its higher polarity may enhance solvation. |

| Acetone | Moderate | As a polar aprotic solvent, it can interact with the dipole of the amide and carboxylic acid groups. |

| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of effectively solvating both polar and non-polar regions of the molecule. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The "gold standard" for determining equilibrium solubility is the shake-flask method[4][5]. This protocol can be applied to determine the solubility of PCCA in various solvents.

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, 0.1 M HCl, pH 7.4 buffer, Ethanol, Methanol, Acetone, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of solid PCCA to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of PCCA in the diluted filtrate using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

Figure 1: Workflow for the Shake-Flask Solubility Assay.

Stability Profile and Degradation Pathways

Assessing the stability of a pharmaceutical compound is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure its quality, safety, and efficacy throughout its shelf life[6][7][8]. Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Forced Degradation Studies: An Overview

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are generated at a sufficient level for detection and characterization[6][8]. The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.

Figure 2: Key Forced Degradation Stress Conditions.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for molecules containing labile functional groups such as esters and amides[9][10]. PCCA contains an amide bond which can be susceptible to hydrolysis under acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the amide bond to form 1-aminocyclopropanecarboxylic acid and benzoic acid.

-

Base-Catalyzed Hydrolysis: Hydroxide ions can directly attack the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate and aniline.

Experimental Protocol for Hydrolytic Degradation:

-

Prepare solutions of PCCA (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

-

If PCCA has low aqueous solubility, a co-solvent such as acetonitrile or methanol may be used, but its potential for degradation should be evaluated.

-

Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

-

At specified time points, withdraw samples, neutralize them, and dilute them for HPLC analysis.

-

Analyze the samples using a stability-indicating HPLC method to quantify the remaining PCCA and any degradation products.

Oxidative Stability

Oxidative degradation can be initiated by atmospheric oxygen or by oxidizing agents present as impurities in excipients[11]. The phenyl ring and the tertiary carbon of the cyclopropane ring in PCCA could be susceptible to oxidation.

Experimental Protocol for Oxidative Degradation:

-

Prepare a solution of PCCA (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.

-

Store the solution at room temperature or a slightly elevated temperature for a defined period.

-

At specified time points, withdraw samples and quench the reaction if necessary (e.g., by adding sodium bisulfite).

-

Analyze the samples by HPLC to assess the extent of degradation.

Photostability

Exposure to light, particularly UV radiation, can induce photochemical reactions in molecules with chromophores[12][13][14][15]. The phenyl ring in PCCA is a chromophore that can absorb UV light, potentially leading to degradation. Photodegradation of aromatic amides can proceed through various mechanisms, including photo-Fries rearrangement or cleavage of the amide bond[16].

Experimental Protocol for Photostability Testing (as per ICH Q1B):

-

Expose solid PCCA and a solution of PCCA to a light source that provides both UV and visible light.

-

The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should not be less than 200 watt-hours per square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

-

Compare the chromatograms to identify any degradation products formed due to light exposure.

Thermal Stability

Elevated temperatures can provide the energy required to overcome the activation barrier for decomposition reactions. Thermal degradation can lead to various reactions, including decarboxylation, ring-opening of the cyclopropane ring, or cleavage of the amide bond.

Experimental Protocol for Thermal Degradation:

-

Expose solid PCCA to elevated temperatures (e.g., 60°C, 80°C) in a controlled temperature oven.

-

At specified time points, withdraw samples and dissolve them in a suitable solvent.

-

Analyze the samples by HPLC to determine the extent of degradation.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

-

Amide Hydrolysis: As discussed, this is a likely pathway under both acidic and basic conditions, leading to the formation of aniline and 1-carboxycyclopropanecarboxylic acid, which may further decarboxylate.

-

Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly under thermal stress, to yield N-phenylcyclopropanecarboxamide.

-

Cyclopropane Ring Opening: The strained cyclopropane ring could potentially undergo thermal or photochemical ring-opening to form more stable unsaturated structures.

-

Oxidation of the Phenyl Ring: The aromatic ring can be hydroxylated or further oxidized in the presence of strong oxidizing agents.

Figure 3: Plausible Degradation Pathways for PCCA.

Analytical Methodologies for Quantification and Stability-Indicating Assays

A robust and validated analytical method is essential for accurately quantifying this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the analyte of interest in the presence of its degradation products, process impurities, and excipients[13][17][18][19].

Key Considerations for Method Development:

-

Column Selection: A reversed-phase C18 column is a good starting point for a molecule with the polarity of PCCA.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve good separation of the parent compound and its more polar or less polar degradants.

-

Detection Wavelength: The UV spectrum of PCCA should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

-

Forced Degradation Samples: The stressed samples generated from the forced degradation studies are crucial for demonstrating the specificity of the method. The method should be able to resolve the PCCA peak from all degradation product peaks.

General HPLC Method Protocol

Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (starting point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at the λmax of PCCA

-

Injection Volume: 10 µL

Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Conclusion

This technical guide has provided a comprehensive overview of the critical physicochemical properties of this compound, focusing on its solubility and stability. While direct experimental data for this specific molecule is limited, by leveraging data from analogous structures and established principles of pharmaceutical science, we have constructed a robust predictive framework. The provided experimental protocols for solubility determination and forced degradation studies offer a practical starting point for researchers. The discussion of potential degradation pathways and the outline for developing a stability-indicating HPLC method are intended to guide the analytical and formulation development processes. A thorough understanding and empirical investigation of these properties are paramount for ensuring the quality, safety, and regulatory compliance of any pharmaceutical product associated with this compound.

References

- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 2. uregina.ca [uregina.ca]

- 3. youtube.com [youtube.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ajpsonline.com [ajpsonline.com]